

AF430 Maleimide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AF430 maleimide

Cat. No.: B15340685

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This technical guide provides an in-depth overview of **AF430 maleimide**, a fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the specific labeling of biomolecules. This document outlines its core properties, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Properties of AF430 Maleimide

AF430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series. Its maleimide group selectively forms a stable thioether bond with the sulfhydryl groups of cysteine residues in proteins and other thiolated molecules. This specificity makes it an invaluable tool for a variety of bio-conjugation applications. The key quantitative properties of **AF430 maleimide** and its equivalents are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	726.80 g/mol	[1]
Chemical Formula	C34H45F3N4O8S	[2]
Excitation Maximum (λ_{ex})	425-430 nm	[1][3][4][5]
Emission Maximum (λ_{em})	542 nm	[1][3][4][5]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	0.23	[5]
Recommended pH Range	4-10	[3][6]

Experimental Protocols

The following section details a standard protocol for the conjugation of **AF430 maleimide** to proteins. This protocol is a general guideline and may require optimization for specific proteins and applications.

Protein Preparation and Reduction of Disulfide Bonds

- **Prepare Protein Solution:** Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. The protein concentration should ideally be between 1-10 mg/mL. Buffers containing thiols (e.g., DTT) should be avoided in the final conjugation step.
- **Reduce Disulfide Bonds (Optional but Recommended):** For proteins with intramolecular disulfide bonds that are not essential for their activity, reduction is necessary to expose free sulfhydryl groups for labeling.
 - Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.
 - Incubate the mixture for 20-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed prior to the labeling reaction. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.

Conjugation of AF430 Maleimide to the Protein

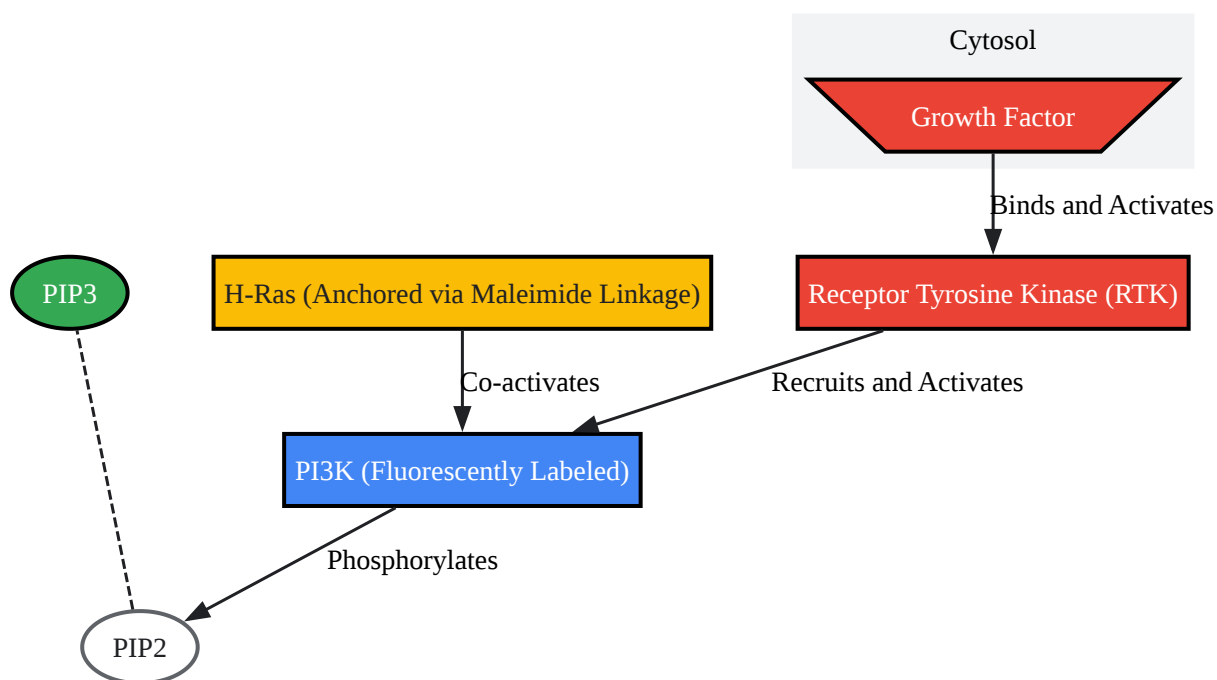
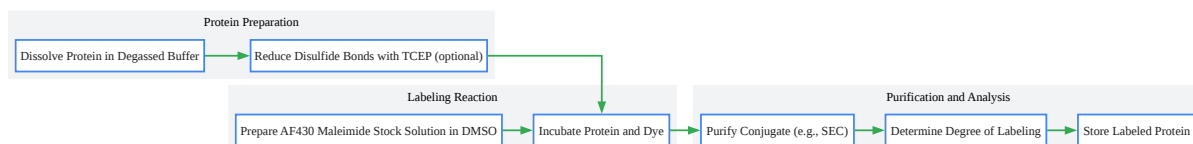
- Prepare **AF430 Maleimide** Stock Solution: Immediately before use, dissolve the **AF430 maleimide** in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the dissolved **AF430 maleimide** to the protein solution. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

Purification of the Labeled Protein

- Remove Unreacted Dye: Separate the AF430-labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration. The choice of method will depend on the protein's size and stability.
- Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).
- Storage: Store the purified, labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light. The addition of a stabilizing agent like bovine serum albumin (BSA) may be beneficial for long-term storage.

Visualization of Experimental Workflow

The general workflow for protein labeling with **AF430 maleimide** is depicted in the following diagram:



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